molecular formula C13H13ClN2O2S B2974736 7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 851169-53-4

7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No. B2974736
M. Wt: 296.77
InChI Key: PIDANLYQPDAYQQ-UHFFFAOYSA-N
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Description

7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (abbreviated as 7-COSQ) is a synthetic quinazolinone compound that has recently been studied for its potential uses in scientific research. 7-COSQ is a chiral molecule, meaning it has two different forms (enantiomers) that are mirror images of each other. This molecule has been studied for its potential in medicinal chemistry, biochemistry, and drug synthesis.

Scientific Research Applications

Anticancer and Antimicrobial Applications

Quinazoline derivatives have shown promise in the field of anticancer and antimicrobial research. For instance, novel 4-aminoquinoline derivatives synthesized using a hybrid pharmacophore approach demonstrated significant cytotoxicity against various cancer cell lines. A particular compound from this series showed potential as a less toxic option for normal cells compared to cancer cells, indicating its promise for safer cancer treatments (Solomon, Pundir, & Lee, 2019). Additionally, new quinazolines synthesized as potential antimicrobial agents were screened for their antibacterial and antifungal activities, showing effectiveness against various pathogens (Desai, Shihora, & Moradia, 2007).

Synthetic and Green Chemistry

The synthesis of quinazoline derivatives has been a subject of interest for researchers aiming to develop new methodologies and apply principles of green chemistry. For example, the oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one with chlorine dioxide under various conditions led to the creation of multiple derivatives, showcasing the versatility of quinazoline compounds in synthesis (Lezina, Rubtsova, Polukeev, & Kutchin, 2012). Another study highlighted the eco-friendly synthesis of a novel quinazolin-4-one derivative, emphasizing the importance of sustainable practices in chemical synthesis (Reddy, Naidu, & Dubey, 2012).

Pharmacological Properties

Quinazoline derivatives have also been explored for various pharmacological properties beyond their anticancer and antimicrobial potentials. Research into organocatalytic synthesis of quinazoline-1,2,3-triazoyl carboxamides revealed their anticonvulsant, antinociceptive, and anti-inflammatory activities, showcasing the broad therapeutic potential of quinazoline compounds (Wilhelm et al., 2014).

properties

IUPAC Name

7-chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c14-8-3-4-10-11(6-8)15-13(19)16(12(10)17)7-9-2-1-5-18-9/h3-4,6,9H,1-2,5,7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDANLYQPDAYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

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